molecular formula C10H22BrO3P B14448546 Phosphonic acid, (2-bromoethyl)-, dibutyl ester CAS No. 74038-35-0

Phosphonic acid, (2-bromoethyl)-, dibutyl ester

Cat. No.: B14448546
CAS No.: 74038-35-0
M. Wt: 301.16 g/mol
InChI Key: WPBMLJGNHWHGBA-UHFFFAOYSA-N
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Description

Phosphonic acid, (2-bromoethyl)-, dibutyl ester is an organophosphorus compound with the molecular formula C10H22BrO3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2-bromoethyl group and two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (2-bromoethyl)-, dibutyl ester can be synthesized through the reaction of dibutyl phosphite with 2-bromoethanol. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-bromoethyl)-, dibutyl ester undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ester can be oxidized to form phosphonic acid derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield phosphonic acid and the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

    Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide are employed.

Major Products Formed

    Nucleophilic substitution: Products include substituted phosphonic acid esters.

    Oxidation: Products include phosphonic acid derivatives.

    Hydrolysis: Products include phosphonic acid and the corresponding alcohol.

Scientific Research Applications

Phosphonic acid, (2-bromoethyl)-, dibutyl ester has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Materials Science:

    Biology and Medicine: It is investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (2-bromoethyl)-, dibutyl ester involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the 2-bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce phosphonic acid functionality into target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-bromoethyl)-, diethyl ester
  • Phosphonic acid, (3-bromopropyl)-, dibutyl ester
  • Phosphonic acid, (2-chloroethyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-bromoethyl)-, dibutyl ester is unique due to the presence of the 2-bromoethyl group, which imparts specific reactivity patterns that are different from other similar compounds. The dibutyl ester groups also influence its solubility and physical properties, making it suitable for specific applications in organic synthesis and materials science.

Properties

CAS No.

74038-35-0

Molecular Formula

C10H22BrO3P

Molecular Weight

301.16 g/mol

IUPAC Name

1-[2-bromoethyl(butoxy)phosphoryl]oxybutane

InChI

InChI=1S/C10H22BrO3P/c1-3-5-8-13-15(12,10-7-11)14-9-6-4-2/h3-10H2,1-2H3

InChI Key

WPBMLJGNHWHGBA-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CCBr)OCCCC

Origin of Product

United States

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